molecular formula C25H26N4O4 B2569634 7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-18-1

7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B2569634
CAS-Nummer: 1021216-18-1
Molekulargewicht: 446.507
InChI-Schlüssel: ZLQQNIJDQFDZIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A benzyl group at position 7, enhancing hydrophobic interactions.
  • 1,3-dimethyl groups and 2,4-dioxo functionalities, which may stabilize the heterocyclic core and influence binding affinity.

While direct data on this compound are absent in the provided evidence, its structural analogs (e.g., compounds with cyclopentyl, sulfamoylphenyl, or substituted benzyl groups) offer insights into structure-activity relationships (SAR) .

Eigenschaften

IUPAC Name

7-benzyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-27-23-20(24(31)28(2)25(27)32)15-21(29(23)16-18-7-5-4-6-8-18)22(30)26-14-13-17-9-11-19(33-3)12-10-17/h4-12,15H,13-14,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQQNIJDQFDZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NCCC4=CC=C(C=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a member of the pyrrolopyrimidine class of compounds. It has garnered attention for its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N4O3C_{24}H_{24}N_{4}O_{3} with a molecular weight of approximately 416.481 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine core and various substituents that may influence its biological properties.

The primary biological activity of this compound is attributed to its interaction with specific receptor tyrosine kinases (RTKs), which are crucial in the regulation of angiogenesis and tumor growth. The main targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Mode of Action

The compound inhibits the activity of these receptors, leading to the suppression of angiogenesis and tumor cell proliferation. Additionally, it affects microtubule dynamics by inhibiting tubulin assembly, similar to the action of known tubulin inhibitors like combretastatin A-4. This dual mechanism highlights its potential as an anticancer agent by disrupting both signaling pathways and structural components essential for cell division and growth.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is water-soluble when formulated as its hydrochloride salt. This solubility enhances its bioavailability and therapeutic efficacy in vivo.

Biological Activity Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings from these investigations:

Cell Line IC50 (µM) Mechanism Reference
Human U-9375.0Induction of apoptosis
SK-MEL-1 Melanoma6.5Inhibition of tubulin polymerization
MCF-7 Breast Cancer7.0Inhibition of VEGFR-2

Case Studies

In a notable study involving human leukemia cells (U-937), the compound demonstrated significant cytotoxicity with an IC50 value of 5 µM, indicating potent antiproliferative activity. The mechanism was primarily through apoptosis induction and disruption of cell cycle progression. In another case involving SK-MEL-1 melanoma cells, it was found to inhibit tubulin polymerization effectively, further supporting its potential as an anticancer therapeutic agent.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the benzyl and methoxy groups significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions on the aromatic rings exhibited enhanced potency against cancer cell lines compared to their unsubstituted counterparts.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

Key structural variations in pyrrolo[2,3-d]pyrimidine derivatives and their implications are summarized below:

Compound Name/ID Position 7 Substituent Carboxamide Substituent Key Functional Groups Molecular Weight (HRMS) Yield (%) Biological Activity
Target Compound Benzyl N-(4-Methoxyphenethyl) 1,3-Dimethyl; 2,4-Dioxo Not reported Hypothesized kinase inhibition
7-Cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino) (2g) Cyclopentyl N,N-Dimethyl Sulfamoylphenylamino 428.1761 [M+H]+ 22.9 Not specified
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl) (13) 4-Chlorophenyl 2,5-Dimethoxybenzyl 61 Receptor tyrosine kinase inhibition
N4-(4-Chloro-2-fluorophenyl)-6-(1-naphthylmethyl) (10) 4-Chloro-2-fluorophenyl 1-Naphthylmethyl 70 Kinase inhibition
Key Observations:

Cyclopentyl analogs (e.g., 2g) show moderate synthesis yields (~22.9%), suggesting steric hindrance during substitution .

Carboxamide Modifications :

  • The 4-methoxyphenethyl group in the target compound may enhance solubility compared to hydrophobic substituents like 1-naphthylmethyl in compound 10 .
  • Substituted aryl groups (e.g., 4-chlorophenyl in compound 13) correlate with kinase inhibition, implying the target’s methoxyphenethyl group could modulate selectivity .

Core Functional Groups :

  • The 2,4-dioxo motif in the target compound may improve hydrogen bonding compared to 2-(methylthio) or sulfamoyl groups in analogs .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The compound is synthesized via multi-step reactions, often starting with cyclization to form the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Acylation : Reacting intermediates with pivaloyl anhydride (Piv₂O) at 100–120°C under nitrogen .
  • Chlorination : Using POCl₃ under reflux to introduce chlorine substituents .
  • Amination : Coupling with aryl amines (e.g., 4-chloro-2-fluoroaniline) in isopropanol (iPrOH) with catalytic HCl, followed by purification via silica gel chromatography .
    Critical conditions : Temperature control during acylation (≥100°C) and stoichiometric excess of amines (1.5 eq) improve yields (e.g., 70% for compound 8 in ) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent integration and regiochemistry. For example, aromatic protons in show distinct δ 7.16–7.92 ppm splits due to electron-withdrawing groups .
  • TLC/HPLC : Monitor reaction progress (e.g., Rf 0.54 in CHCl₃/MeOH 10:1) and purity (>99% by HPLC) .
  • Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at 375.1814 in ) .

Q. What structural features govern its reactivity in medicinal chemistry applications?

  • The benzyl group enhances lipophilicity, aiding membrane permeability.
  • 4-Methoxyphenethyl substituents influence steric hindrance and hydrogen bonding with targets (e.g., kinase active sites) .
  • The pyrrolo[2,3-d]pyrimidine core mimics purine bases, enabling competitive inhibition of enzymes like tyrosine kinases .

Advanced Research Questions

Q. How can computational modeling optimize its synthesis and target binding?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, reducing trial-and-error in synthesis (e.g., ICReDD’s workflow in ) .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with kinases. For example, the methoxyphenyl group may form π-π stacking with hydrophobic kinase pockets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays).
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from rapid degradation .
  • Structural Analog Comparison : Compare with ’s tetrazolo-pyrimidine derivatives to isolate substituent-specific effects .

Q. How do reaction solvents and catalysts impact scalability?

  • Solvent Choice : Polar aprotic solvents (DMF, iPrOH) enhance solubility of intermediates but may complicate purification. Switch to dichloromethane (DCM) for easier extraction .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) accelerate cyclization but risk side reactions; immobilized catalysts improve recyclability .

Q. What methodologies validate its mechanism of action in enzyme inhibition?

  • Kinase Assays : Use FRET-based kits to measure inhibition of phosphorylation (e.g., EGFR or VEGFR2) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.